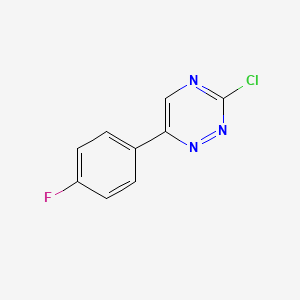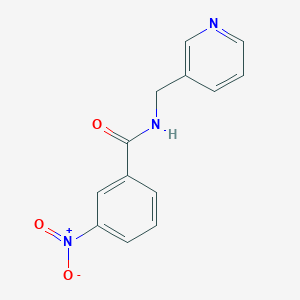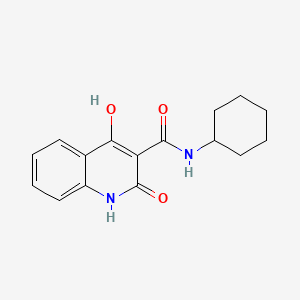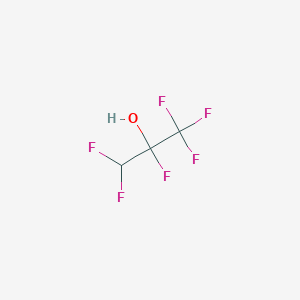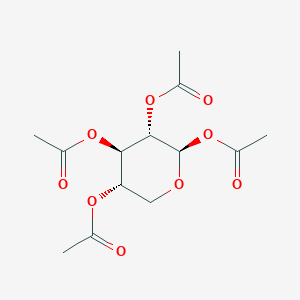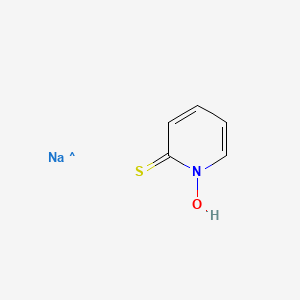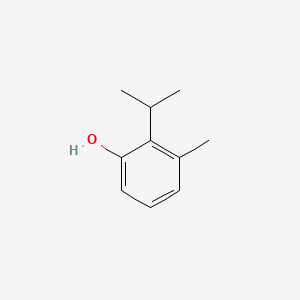
3-methyl-2-propan-2-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-propan-2-ylphenol, also known as 3-isopropylphenol, is an organic compound with the molecular formula C9H12O. It is a derivative of phenol where the hydrogen atom at the meta position is replaced by an isopropyl group. This compound is known for its distinct aromatic properties and is used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methyl-2-propan-2-ylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of Friedel-Crafts alkylation. This method employs a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation of phenol with isopropyl chloride. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-methyl-2-propan-2-ylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances, resins, and polymers.
Mechanism of Action
The mechanism of action of 3-methyl-2-propan-2-ylphenol involves its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The isopropyl group enhances the compound’s hydrophobic interactions, allowing it to penetrate lipid membranes and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Thymol: A phenolic compound with a similar structure but with a methyl group at the ortho position.
Carvacrol: Another phenolic compound with a similar structure but with a methyl group at the para position.
Uniqueness
3-methyl-2-propan-2-ylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group at the meta position enhances its hydrophobicity and affects its reactivity compared to other phenolic compounds .
Properties
CAS No. |
1321-81-9 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O/c1-7(2)10-8(3)5-4-6-9(10)11/h4-7,11H,1-3H3 |
InChI Key |
AZXBHGKSTNMAMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


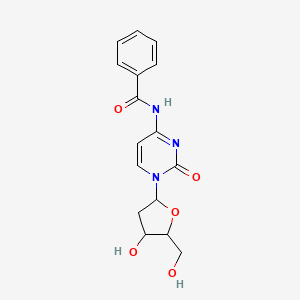
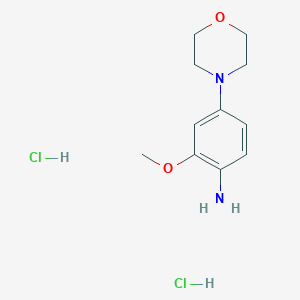
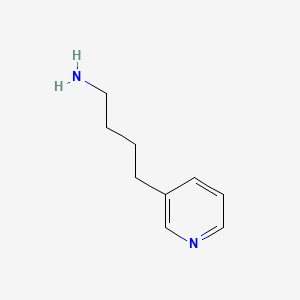
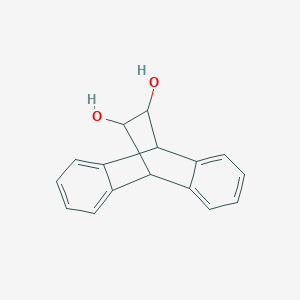
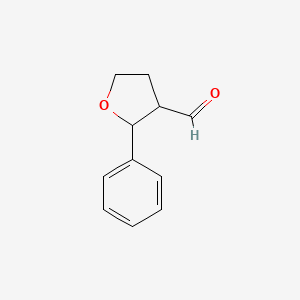
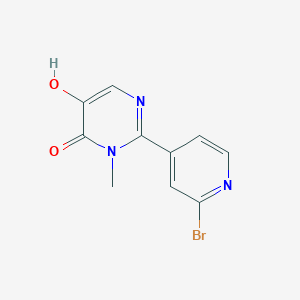
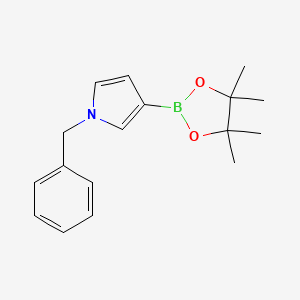
![2-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B8801870.png)
